Yohimbic acid monohydrate
Overview
Description
Yohimbic acid monohydrate: is a naturally occurring compound derived from the bark of the Pausinystalia johimbe tree, which is native to Africa. It is an amphoteric demethylated derivative of yohimbine and exhibits vasodilatory properties. The compound has a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol .
Mechanism of Action
Target of Action
Yohimbic acid monohydrate, also known as Yohimbinic acid monohydrate, is an amphoteric demethylated derivative of Yohimbine . It primarily targets the vascular system, where it exhibits a vasodilatory action . This means that it helps in the relaxation and widening of blood vessels, which can increase blood flow.
Mode of Action
Its vasodilatory action suggests that it may interact with receptors or enzymes in the vascular smooth muscle cells, leading to their relaxation . This could involve the inhibition of certain vasoconstrictor mechanisms or the stimulation of vasodilator mechanisms.
Biochemical Pathways
Given its vasodilatory action, it is likely to influence pathways related to vascular tone regulation . This could involve the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway, which plays a key role in vascular smooth muscle relaxation .
Pharmacokinetics
Given its structural similarity to yohimbine, it may share some of its pharmacokinetic characteristics .
Result of Action
The primary result of this compound’s action is the dilation of blood vessels . This can lead to increased blood flow, which may have various effects at the molecular and cellular levels, depending on the specific tissues or organs involved. For instance, in erectile tissues, increased blood flow can facilitate erection. In skeletal muscles, it can enhance nutrient delivery and waste removal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body fluids, the presence of other substances that can interact with the compound, and the individual’s overall health status . .
Biochemical Analysis
Biochemical Properties
Yohimbic acid monohydrate is known to interact with various enzymes, proteins, and other biomolecules. It is a demethylated derivative of Yohimbine , which is known to block presynaptic alpha-2 adrenergic receptors . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been suggested to exhibit vasodilatory effects, which could potentially be useful in the study of osteoarthritis (OA)
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. As a derivative of Yohimbine, it may share some of its properties. Yohimbine is known to block presynaptic alpha-2 adrenergic receptors, which could influence various cellular and molecular processes
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that Yohimbine, from which this compound is derived, is involved in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: : Yohimbic acid monohydrate can be synthesized through the demethylation of yohimbine. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of hydrogen bromide in acetic acid to remove the methyl group from yohimbine, resulting in the formation of yohimbic acid .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by chemical modification to obtain yohimbic acid. The extracted yohimbine is subjected to demethylation reactions under controlled conditions to produce this compound .
Chemical Reactions Analysis
Types of Reactions: : Yohimbic acid monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions: : Common reagents used in the reactions of this compound include hydrogen bromide, acetic acid, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Major Products Formed: : The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of yohimbic acid, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: : In chemistry, yohimbic acid monohydrate is used as a precursor for the synthesis of various derivatives and analogs. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: : In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways. It is used to investigate the mechanisms of action of related compounds and their interactions with biological targets .
Medicine: Its vasodilatory properties make it a candidate for further research in cardiovascular health .
Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: : Yohimbic acid monohydrate is similar to other yohimbine derivatives, such as alpha-yohimbine, beta-yohimbine, and rauwolscine. These compounds share structural similarities and exhibit similar biological activities .
Uniqueness: : What sets this compound apart from other similar compounds is its specific demethylated structure, which imparts unique chemical and biological properties. This structural difference allows for distinct interactions with biological targets and different pharmacological effects .
Properties
IUPAC Name |
(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2/t11-,14-,16-,17-,18+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXCUDYYOMDFPX-GPRFVYSASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045578 | |
Record name | Yohimbic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207801-27-2, 522-87-2 | |
Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16α,17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207801-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yohimbic acid monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207801272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yohimbic acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Yohimbic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 207801-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | YOHIMBIC ACID MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN3BXM2IR8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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